molecular formula C21H23N5O3 B11682279 3-(2,5-Dimethoxyphenyl)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide

3-(2,5-Dimethoxyphenyl)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11682279
M. Wt: 393.4 g/mol
InChI Key: MYZNRANBRNHKSS-LPYMAVHISA-N
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Description

3-(2,5-Dimethoxyphenyl)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, dimethoxyphenyl, and dimethylaminophenyl groups. Its chemical properties and reactivity make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethoxyphenyl)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the pyrazole ring reacts with 2,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Hydrazone: The final step involves the condensation of the resulting intermediate with 4-(dimethylamino)benzaldehyde to form the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxyphenyl)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dimethoxyphenyl)propanoic acid
  • 3-(2,5-Dimethoxyphenyl)-2-phenylacrylonitrile
  • 4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

3-(2,5-Dimethoxyphenyl)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C21H23N5O3

Molecular Weight

393.4 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H23N5O3/c1-26(2)15-7-5-14(6-8-15)13-22-25-21(27)19-12-18(23-24-19)17-11-16(28-3)9-10-20(17)29-4/h5-13H,1-4H3,(H,23,24)(H,25,27)/b22-13+

InChI Key

MYZNRANBRNHKSS-LPYMAVHISA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=C(C=CC(=C3)OC)OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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